molecular formula C21H19N5O2 B2631671 N-(2,4-dimethylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 852440-05-2

N-(2,4-dimethylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No. B2631671
CAS RN: 852440-05-2
M. Wt: 373.416
InChI Key: FREZRASXXSRHSY-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H19N5O2 and its molecular weight is 373.416. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Derivative Formation

Research into the compound N-(2,4-dimethylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide and its related derivatives primarily focuses on chemical synthesis and the formation of various heterocyclic compounds. For instance, studies have illustrated the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through cycloaddition reactions, providing valuable insights into the structural versatility and synthetic adaptability of these compounds (Rahmouni et al., 2014). Similarly, the creation of new polyheterocyclic ring systems derived from related precursors underlines the rich chemistry and the potential for creating diverse molecular structures with varying biological activities (Abdel‐Latif et al., 2019).

Antimicrobial and Antitumor Activity

Several studies have delved into the antimicrobial and antitumor properties of these compounds. For instance, new heterocycles incorporating antipyrine moiety have been synthesized and evaluated for their antimicrobial properties, showcasing the potential therapeutic applications of these compounds (Bondock et al., 2008). Moreover, the synthesis and in vitro evaluation of new pyrazolo[3,4-d]pyrimidine derivatives have shown mild to moderate antitumor activity against specific cancer cell lines, indicating potential utility in cancer treatment (El-Morsy et al., 2017).

Molecular Conformation and Crystallography

Research has also explored the molecular conformation and crystallography aspects of related compounds. For example, a study analyzing different molecular conformations co-existing in certain derivatives highlighted the complexity of the molecular structures and the potential implications for their biological interactions and activities (Narayana et al., 2016).

Synthesis and Evaluation of Derivatives for Various Biological Activities

Extensive research has been conducted on the synthesis and evaluation of derivatives for various biological activities, including anticancer, anti-inflammatory, and antioxidant properties. These studies showcase the diverse biological applications and the therapeutic potential of these compounds in treating various diseases and conditions (Alqasoumi et al., 2009).

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c1-14-8-9-18(15(2)10-14)24-19(27)12-25-13-22-20-17(21(25)28)11-23-26(20)16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FREZRASXXSRHSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

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